7-Methyl-1,8-naphthyridin-4(1H)-one
Overview
Description
7-Methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmaceuticals.
Scientific Research Applications
Protein Tyrosine Kinases Inhibition
7-Substituted 1,8-naphthyridines have been found to be potent inhibitors of protein tyrosine kinases, showing selectivity for c-Src, which is significant in cancer research (Thompson et al., 2000).
Photophysical, Electrochemical, and DNA-binding Properties
Studies on 1,8-naphthyridine-based boron heterocycles have revealed insights into their photophysical, electrochemical, and DNA-binding properties, suggesting applications in biochemistry and molecular biology (Bonacorso et al., 2018).
Potential Anti-Parkinson's Agents
Derivatives of 1,8-naphthyridine have shown potential as anti-Parkinson’s agents. Their structure-activity relationship indicates effectiveness in binding to Adenosine A2A receptors (Ojha et al., 2021).
Antibacterial Activity and Efflux Pump Inhibition
Certain 1,8-naphthyridine derivatives have demonstrated antibacterial activity and the ability to inhibit efflux pumps in multiresistant Staphylococcus aureus strains, relevant in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).
Synthesis and Characterization of Novel Derivatives
Research on the synthesis and characterization of novel 1,8-naphthyridine derivatives, including their potential biological activities, has been a significant area of focus (Vu et al., 2002).
Spectroscopic and Theoretical Studies
Studies have explored the solvatochromism in naphthyridine derivatives, contributing to the understanding of their behavior in different solvents, which is crucial in chemical and pharmaceutical research (Santo et al., 2003).
Suzuki–Miyaura Cross-Couplings
Research has been conducted on the practical synthesis of naphthyridones through Suzuki–Miyaura cross-coupling reactions, which is important in organic synthesis and pharmaceuticals (Montoir et al., 2014).
Binding Affinity in DNA Duplexes
The binding affinity of naphthyridine derivatives for cytosine in DNA duplexes has been studied, providing insights into their interactions at the molecular level, important in genetics and pharmacology (Sato et al., 2009).
properties
IUPAC Name |
7-methyl-1H-1,8-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJJTRYGAHJGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197954 | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,8-naphthyridin-4(1H)-one | |
CAS RN |
1569-18-2, 49655-73-4 | |
Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49655-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049655734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,8-naphthyridin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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